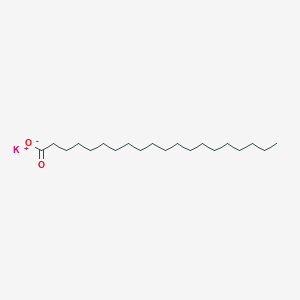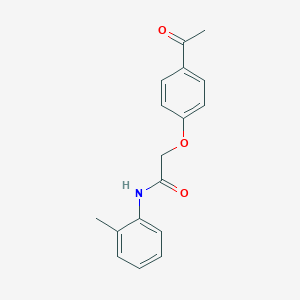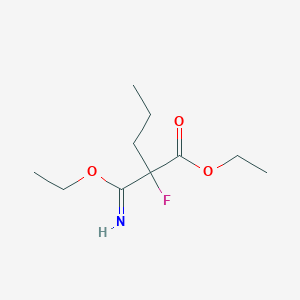
Silane, tetrakis(2-diethylaminoethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, tetrakis(2-diethylaminoethoxy)-, also known as TDEAEO-silane, is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to modify the surface of materials to improve their adhesion, dispersion, and compatibility with other materials. TDEAEO-silane has many potential applications in various fields such as materials science, biochemistry, and nanotechnology.
Wirkmechanismus
The mechanism of action of Silane, tetrakis(2-diethylaminoethoxy)-e involves the formation of covalent bonds between the silane moiety and the surface of the material. This improves the adhesion and compatibility of the material with other materials. Silane, tetrakis(2-diethylaminoethoxy)-e can also form hydrogen bonds with biomolecules such as proteins and nucleic acids, which can be used for bioconjugation and drug delivery applications.
Biochemical and Physiological Effects:
Silane, tetrakis(2-diethylaminoethoxy)-e has been shown to have low toxicity and biocompatibility in vitro and in vivo studies. It does not cause significant cytotoxicity or inflammation in cells and tissues. Silane, tetrakis(2-diethylaminoethoxy)-e can also improve the stability and biocompatibility of nanoparticles and biomolecules in biological environments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Silane, tetrakis(2-diethylaminoethoxy)-e in lab experiments include its versatility, low toxicity, and biocompatibility. It can be used to modify a wide range of materials and biomolecules for various applications. However, the limitations of using Silane, tetrakis(2-diethylaminoethoxy)-e include its sensitivity to moisture and the need for careful handling to avoid contamination.
Zukünftige Richtungen
There are many potential future directions for the use of Silane, tetrakis(2-diethylaminoethoxy)-e in scientific research. Some of these include:
1. Development of new Silane, tetrakis(2-diethylaminoethoxy)-e derivatives with improved properties such as water solubility and stability.
2. Application of Silane, tetrakis(2-diethylaminoethoxy)-e for the functionalization of biomolecules such as antibodies and enzymes for diagnostic and therapeutic applications.
3. Use of Silane, tetrakis(2-diethylaminoethoxy)-e for the surface modification of 3D printed materials for tissue engineering and regenerative medicine applications.
4. Investigation of the mechanism of action of Silane, tetrakis(2-diethylaminoethoxy)-e on the surface of materials and biomolecules using advanced analytical techniques such as X-ray photoelectron spectroscopy and nuclear magnetic resonance.
5. Development of new methods for the synthesis of Silane, tetrakis(2-diethylaminoethoxy)-e with higher purity and yield.
In conclusion, Silane, tetrakis(2-diethylaminoethoxy)-e is a versatile and useful compound that has many potential applications in scientific research. Its ability to modify the surface of materials and biomolecules makes it a valuable tool for various fields such as materials science, biochemistry, and nanotechnology. Further research and development of Silane, tetrakis(2-diethylaminoethoxy)-e and its derivatives can lead to new and innovative applications in the future.
Synthesemethoden
The synthesis of Silane, tetrakis(2-diethylaminoethoxy)-e involves the reaction of tetraethoxysilane with 2-diethylaminoethanol in the presence of an acid catalyst. The reaction proceeds through a hydrolysis and condensation process to form the final product. The purity and yield of Silane, tetrakis(2-diethylaminoethoxy)-e can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
Silane, tetrakis(2-diethylaminoethoxy)-e has been used in various scientific research applications such as surface modification, bioconjugation, and drug delivery. It can be used to modify the surface of materials such as glass, metal, and polymers to improve their adhesion and compatibility with other materials. Silane, tetrakis(2-diethylaminoethoxy)-e can also be used to functionalize nanoparticles and biomolecules for targeted drug delivery and imaging applications.
Eigenschaften
CAS-Nummer |
18867-06-6 |
|---|---|
Produktname |
Silane, tetrakis(2-diethylaminoethoxy)- |
Molekularformel |
C24H56N4O4Si |
Molekulargewicht |
492.8 g/mol |
IUPAC-Name |
tetrakis[2-(diethylamino)ethyl] silicate |
InChI |
InChI=1S/C24H56N4O4Si/c1-9-25(10-2)17-21-29-33(30-22-18-26(11-3)12-4,31-23-19-27(13-5)14-6)32-24-20-28(15-7)16-8/h9-24H2,1-8H3 |
InChI-Schlüssel |
NQESJUSXUOPEDI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
Kanonische SMILES |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
Andere CAS-Nummern |
18867-06-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)

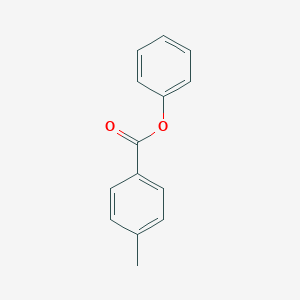
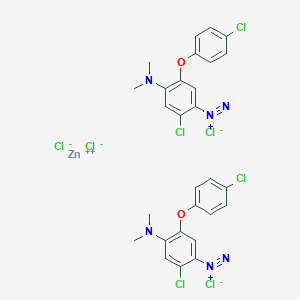

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
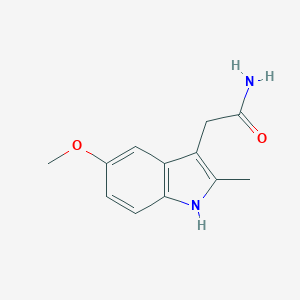
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
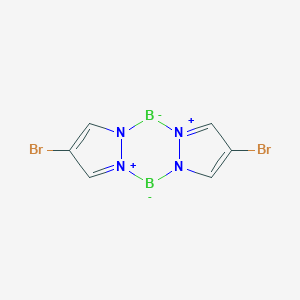
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
